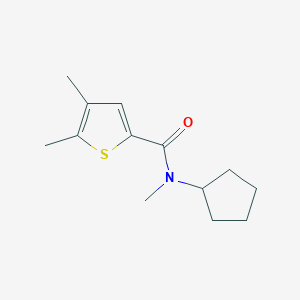
N-cyclopentyl-2-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-methoxy-N-methylbenzamide, also known as CYCLOMETHYLPIPERAZINE (CMP), is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
N-cyclopentyl-2-methoxy-N-methylbenzamide acts as a selective antagonist for the serotonin 5-HT1A receptor and a partial agonist for the dopamine transporter. It also acts as a high-affinity ligand for the sigma-1 receptor. The binding of this compound to these receptors results in the modulation of their activity, which can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific receptor it is binding to. The binding of this compound to the serotonin 5-HT1A receptor can result in the modulation of mood, appetite, and sleep. The binding of this compound to the dopamine transporter can result in the modulation of dopamine levels in the brain, which can have a wide range of effects on behavior and cognition. The binding of this compound to the sigma-1 receptor can result in the modulation of cellular stress responses, which can have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-methoxy-N-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for use in research. It has also been extensively studied, which means that there is a wealth of information available on its properties and mechanisms of action. However, there are also limitations to the use of this compound in lab experiments. It is a synthetic compound that may not accurately reflect the properties of naturally occurring compounds. Additionally, the effects of this compound may be complex and difficult to interpret, which can make it challenging to use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-2-methoxy-N-methylbenzamide. One area of research is the study of its effects on cellular stress responses, which may have implications for the treatment of neurodegenerative diseases. Another area of research is the study of its effects on mood, appetite, and sleep, which may have implications for the treatment of psychiatric disorders. Additionally, further research is needed to better understand the complex mechanisms of action of this compound and its potential uses in scientific research.
Synthesemethoden
The synthesis of N-cyclopentyl-2-methoxy-N-methylbenzamide is a multi-step process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with N-methylpiperazine to form N-methyl-2-methoxybenzamide. The final step involves the reaction of N-methyl-2-methoxybenzamide with cyclopentylmagnesium bromide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-methoxy-N-methylbenzamide has been widely used in scientific research due to its unique properties. It has been used as a ligand for the study of serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It has also been used as a tool for the study of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Additionally, this compound has been used as a tool for the study of the sigma-1 receptor, which is involved in the regulation of cellular stress responses.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(11-7-3-4-8-11)14(16)12-9-5-6-10-13(12)17-2/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOUACJIQLJUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)


![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)

![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
